Butaphosphone is synthesized from readily available chemical precursors such as n-butylamine and acetone. It falls under the category of organic phosphorous compounds, specifically phosphonic acids. Its unique chemical structure differentiates it from naturally occurring phosphorous compounds like adenosine triphosphate (ATP) and creatine phosphate, making it a synthetic alternative for enhancing phosphorus levels in animal diets.
The preparation of butaphosphone involves several steps that optimize yield and efficiency. The method typically includes:
This method has been reported to achieve yields exceeding 90%, making it suitable for large-scale industrial production due to its cost-effectiveness and environmental friendliness.
Butaphosphone has a distinctive molecular structure characterized by the presence of phosphonic acid groups. Its chemical formula can be represented as C₇H₁₈N₃O₃P, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms.
This structure allows butaphosphone to effectively participate in biochemical reactions within animal physiology.
Butaphosphone undergoes various chemical reactions that are essential for its functionality as a nutrient supplement:
These reactions underline the compound's role in enhancing metabolic efficiency in animals, particularly during stress periods such as calving.
The mechanism by which butaphosphone exerts its effects involves several biochemical processes:
This multifaceted action highlights its importance in veterinary medicine.
These properties make butaphosphone suitable for incorporation into animal feed formulations.
Butaphosphone is primarily used in veterinary medicine for:
Butaphosphan is classified as an amino phosphonic acid derivative, specifically [1-(butylamino)-1-methylethyl]phosphinic acid (IUPAC name). Its structure features a phosphonic acid group (P(=O)OH) bonded to a tertiary carbon atom with methyl groups and a butylamino side chain, rendering it water-soluble and chemically stable [1] [5]. Key identifiers include:
Table 1: Structural and Physicochemical Properties
Property | Value | |
---|---|---|
Molecular Formula | C₇H₁₈NO₂P | |
Melting Point | 219°C | |
Boiling Point | 273.4±42.0 °C (Predicted) | |
Solubility | Slight in water/methanol | |
pKa | 2.99±0.10 (Predicted) | |
Partition Coefficient (Log P) | Not available | [1] [5] |
Unlike inorganic phosphates, butaphosphan’s P–C bond confers resistance to enzymatic hydrolysis, enhancing bioavailability. Its hygroscopic nature necessitates inert atmosphere storage [1] [3].
Butaphosphan’s development parallels advancements in metabolic disease management:
Patent protection for butaphosphan formulations has expired, enabling global generic production. Modern patents focus on:
Historical patent milestones include the 1624 Statute of Monopolies (14-year exclusivity for novel inventions) and the 1952 U.S. Patent Act (non-obviousness criteria) [2] [6]. No active patents restrict butaphosphan use today.
Butaphosphan is pharmacologically classified as:
Table 2: Global Regulatory Status
Region | Status | Indications | |
---|---|---|---|
European Union | Approved (EMEA/EMA) | Mineral deficiencies; metabolic support | |
United Kingdom | VMR 2013/2033 Approved | Nutritional disorders in food animals | |
United States | Not FDA-approved; available as generic | Compounded veterinary products | |
India | Regulated under 1911 Patent Act derivatives | Livestock metabolic disorders | [3] [6] [9] |
It holds zero-day withdrawal periods for meat, milk, and eggs in the EU, reflecting negligible residue accumulation [3] [9]. Products like Butasal and Vigophos are licensed for cattle, sheep, and horses [3].
Butaphosphan applications vary by species and region:
Dairy Cattle
Ruminants (Sheep/Goats)
Poultry
Equine
Table 3: Species-Specific Applications
Species | Primary Use | Efficacy Outcome | |
---|---|---|---|
Cattle | Ketosis prevention; milk yield | ↓ Blood BHBA; ↑ glucose homeostasis | |
Sheep | Pregnancy metabolic support | ↑ Lamb weight; ↓ maternal NEFA | |
Poultry | Stress recovery; growth promotion | ↑ Feed conversion ratio | |
Horses | Tying-up syndrome management | ↑ Muscle glycogen reserves | [4] [8] [9] |
Asia-Pacific markets show the highest growth (7.8% CAGR), driven by intensive livestock farming [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1